

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: 6-Bromo-8-fluoroisoquinoline

CAS No.: 1258833-77-0

Cat. No.: B1374276

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6-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the C-6 position and a modulating fluorine atom at the C-8 position, offers researchers a powerful tool for creating complex molecular architectures. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds, and the specific halogenation of this scaffold allows for precise, regioselective modifications.

This guide provides a comprehensive overview of **6-Bromo-8-fluoroisoquinoline**, detailing its chemical properties, a plausible synthetic route, and its reactivity in key cross-coupling reactions. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **6-Bromo-8-fluoroisoquinoline** are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Source
CAS Number	1025700-16-7	
Molecular Formula	C ₉ H ₅ BrFN	
Molecular Weight	226.05 g/mol	
Appearance	Off-white to light yellow solid	
Purity	Typically >97% (by HPLC)	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	General Knowledge
Storage Conditions	Store in a cool, dry, well-ventilated area away from incompatible substances	General Knowledge

Predicted Spectroscopic Data:

While specific spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar isoquinoline structures and the known effects of bromine and fluorine substituents on aromatic rings.

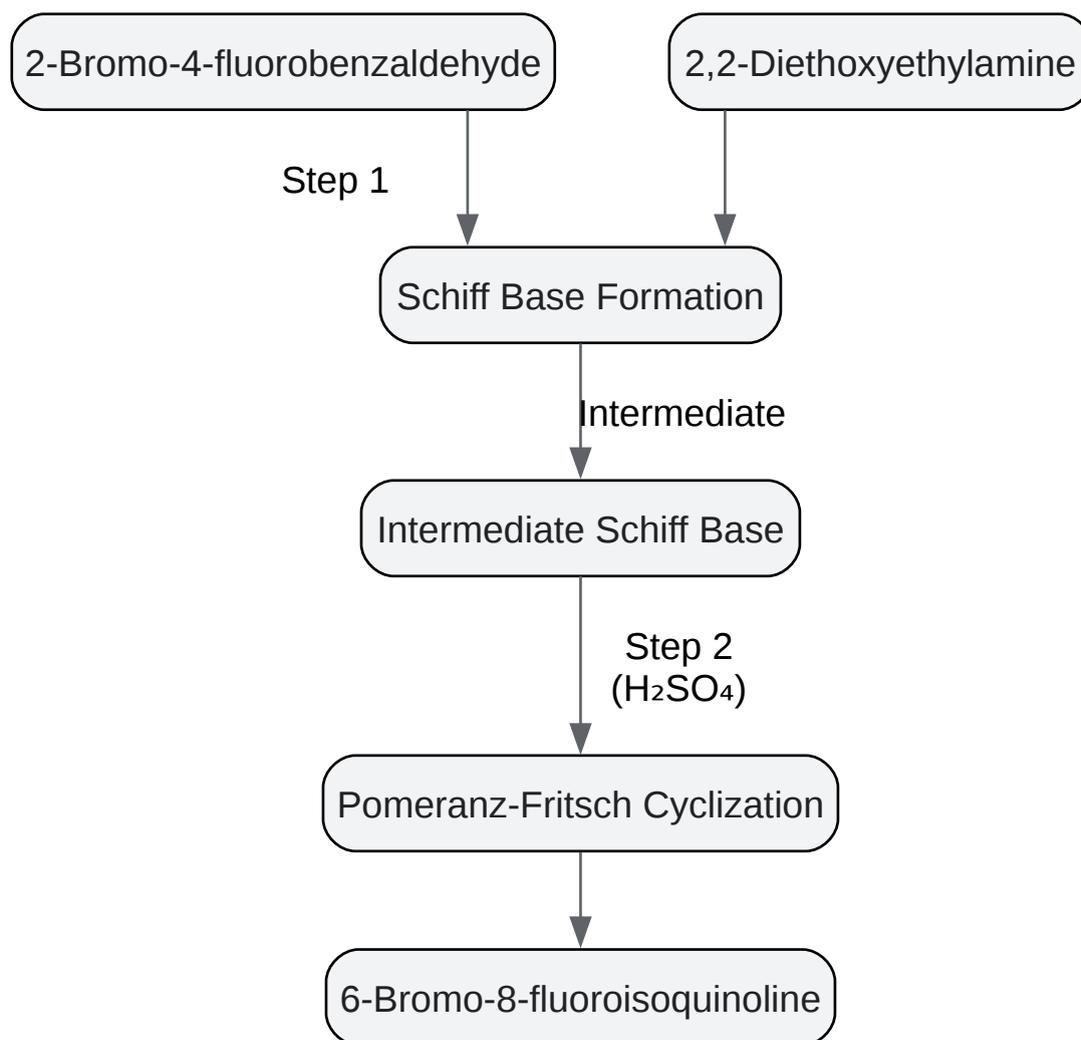
- ¹H NMR (400 MHz, CDCl₃): δ 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4), 7.6-7.8 (d, 1H, H-5), 7.4-7.6 (d, 1H, H-7).
- ¹³C NMR (101 MHz, CDCl₃): δ 158-162 (d, ¹JCF, C-8), 150-153 (C-1), 142-145 (C-3), 135-138 (C-4a), 128-131 (C-5), 125-128 (C-7), 120-123 (d, ³JCF, C-8a), 118-121 (C-6), 115-118 (d, ²JCF, C-7).

Synthesis of 6-Bromo-8-fluoroisoquinoline: A Proposed Route

While a specific, published synthesis for **6-Bromo-8-fluoroisoquinoline** is not readily available in the literature, a plausible and robust synthetic route can be designed based on the well-established Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a

Schiff base derived from an appropriately substituted benzaldehyde and a 2,2-dialkoxyethylamine.

Workflow for the Proposed Synthesis



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Caption: Proposed synthetic workflow for **6-Bromo-8-fluoroisoquinoline** via the Pomeranz-Fritsch reaction.

Step-by-Step Synthetic Protocol

Step 1: Formation of the Schiff Base Intermediate

- **Reactants:** To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add 2,2-diethoxyethylamine (1.1 eq).
- **Reaction Setup:** Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction.
- **Heating:** Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aldehyde.
- **Work-up:** Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often used in the next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

- **Cyclization:** Cool concentrated sulfuric acid (98%) to 0 °C in an ice bath. Add the crude Schiff base intermediate dropwise to the cold acid with vigorous stirring.
- **Reaction Conditions:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice.
- **Basification:** Basify the acidic aqueous solution to a pH of 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH). This will precipitate the crude product.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure **6-Bromo-8-fluoroisoquinoline**.

Chemical Reactivity and Applications in Synthesis

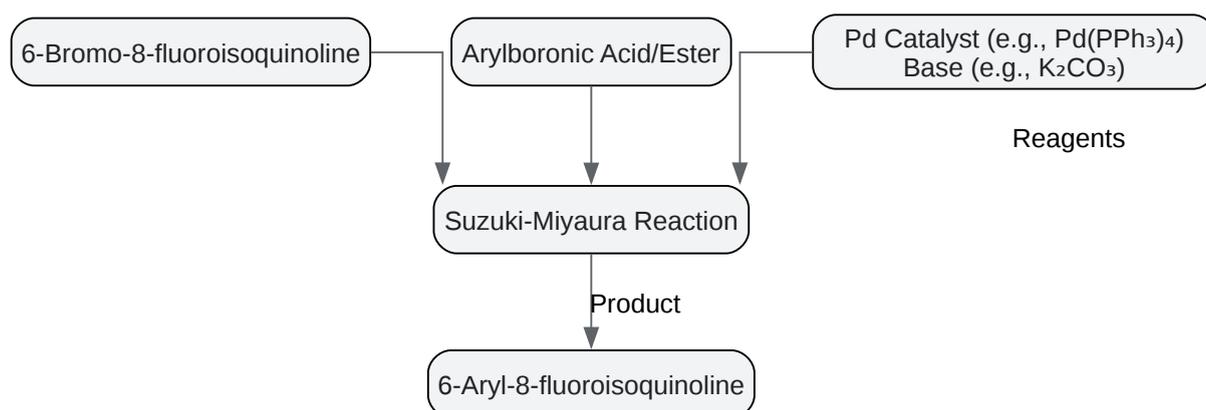
The synthetic utility of **6-Bromo-8-fluoroisoquinoline** lies in the differential reactivity of its two halogen substituents. The C-Br bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 8-position. This allows

for selective functionalization at the C-6 position, while leaving the C-F bond intact for potential subsequent transformations or for its role in modulating the electronic properties of the molecule.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Isoquinolines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of **6-Bromo-8-fluoroisoquinoline**, it allows for the introduction of a wide variety of aryl or heteroaryl groups at the C-6 position.

Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura cross-coupling of **6-Bromo-8-fluoroisoquinoline**.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

- **Reaction Setup:** In an oven-dried Schlenk flask, combine **6-Bromo-8-fluoroisoquinoline** (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

- **Catalyst Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- **Solvent and Degassing:** Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- **Heating:** Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-aryl-8-fluoroisoquinoline product.

Buchwald-Hartwig Amination: Synthesis of Aminoisoquinolines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 6-amino-8-fluoroisoquinoline derivatives. These compounds are of particular interest in medicinal chemistry as they can serve as key intermediates for the synthesis of kinase inhibitors and other pharmacologically active molecules.

Detailed Protocol for a Representative Buchwald-Hartwig Amination

- **Reaction Setup:** In a glovebox or under an inert atmosphere, combine **6-Bromo-8-fluoroisoquinoline** (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) in a Schlenk flask.
- **Solvent:** Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- **Heating:** Seal the flask and heat the mixture to 90-110 °C for 8-24 hours, until the starting material is consumed as indicated by TLC or LC-MS.

- Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Materials Science

The **6-Bromo-8-fluoroisoquinoline** scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential applications in several areas:

- Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors. The ability to functionalize the C-6 position allows for the introduction of various substituents to target the ATP-binding site of kinases.
- GPCR Ligands: Derivatives of isoquinoline have been shown to interact with G-protein coupled receptors (GPCRs), making **6-Bromo-8-fluoroisoquinoline** an attractive starting material for the development of novel GPCR modulators.
- Organic Electronics: The rigid, planar structure of the isoquinoline ring system, combined with the ability to introduce electronically active groups at the C-6 position, makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Safety and Handling

6-Bromo-8-fluoroisoquinoline should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. Always use this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

6-Bromo-8-fluoroisoquinoline is a highly versatile and synthetically useful building block. Its differentiated halogenation allows for selective and predictable functionalization, making it an ideal starting material for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable compound.

References

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